molecular formula C20H16BrN3O2S B2795263 (Z)-2-(3-(4-bromophenyl)-5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide CAS No. 786678-82-8

(Z)-2-(3-(4-bromophenyl)-5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide

Cat. No. B2795263
CAS RN: 786678-82-8
M. Wt: 442.33
InChI Key: INXHYDBSQIHHJC-SILNSSARSA-N
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Description

(Z)-2-(3-(4-bromophenyl)-5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide is a useful research compound. Its molecular formula is C20H16BrN3O2S and its molecular weight is 442.33. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(3-(4-bromophenyl)-5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(3-(4-bromophenyl)-5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds with structures similar to the specified chemical, especially those featuring the 4-oxothiazolidin-2-ylidene moiety, have been explored for their anticancer activities. For instance, novel 2-substituted benzimidazole derivatives, including those with 4-oxothiazolidin-2-ylidene groups, have shown antitumor activity against various human cancer cell lines such as hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT 116), with IC50 values below 10 microg/ml (Refaat, 2010). This suggests that similar structures could potentially be synthesized and tested for anticancer properties.

Antimicrobial Evaluation

Another significant application area for such compounds is in antimicrobial research. The synthesis and evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, which is structurally related to the compound , have demonstrated promising antibacterial and antifungal activities (Darwish et al., 2014). This indicates the potential of such compounds to serve as bases for developing new antimicrobial agents.

Crystal Structure Analysis

The detailed crystal structures of similar (oxothiazolidin-2-ylidene)acetamides have been analyzed, providing insights into their molecular configurations and the potential for structural modification to enhance desired biological activities (Galushchinskiy et al., 2017). Understanding the crystal structures of such compounds can facilitate the design of analogs with optimized properties for various applications, including drug development.

Synthesis and Characterization

Research on the synthesis and characterization of (4-oxothiazolidine-2-ylidene)benzamide derivatives and their crystal structures contributes to the broader knowledge base necessary for the development of new compounds with potential therapeutic uses (Hossaini et al., 2017). These studies highlight the versatility of thiazolidine derivatives in synthesizing compounds with potential biological activities.

properties

IUPAC Name

(2Z)-2-[3-(4-bromophenyl)-5-[(2-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2S/c1-12-4-2-3-5-13(12)10-17-19(26)24(15-8-6-14(21)7-9-15)20(27-17)16(11-22)18(23)25/h2-9,17H,10H2,1H3,(H2,23,25)/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXHYDBSQIHHJC-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(3-(4-bromophenyl)-5-(2-methylbenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide

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